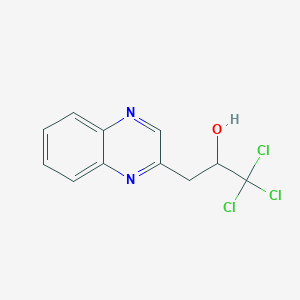

1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol

CAS No.: 1500-98-7

Cat. No.: VC17190135

Molecular Formula: C11H9Cl3N2O

Molecular Weight: 291.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1500-98-7 |

|---|---|

| Molecular Formula | C11H9Cl3N2O |

| Molecular Weight | 291.6 g/mol |

| IUPAC Name | 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol |

| Standard InChI | InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2 |

| Standard InChI Key | VTFZZTFUGRFXHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol features a central propan-2-ol backbone substituted with three chlorine atoms at the 1-position and a quinoxalin-2-yl group at the 3-position. The quinoxaline moiety, a bicyclic structure comprising two fused pyrazine and benzene rings, introduces aromaticity and electron-deficient characteristics that influence the compound’s reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1500-98-7 |

| Molecular Formula | |

| Molecular Weight | 291.6 g/mol |

| IUPAC Name | 1,1,1-Trichloro-3-(quinoxalin-2-yl)propan-2-ol |

The trichloromethyl group adjacent to the hydroxyl group creates a sterically hindered environment, which may impact both its physical properties and chemical behavior.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves a nucleophilic addition-elimination reaction between quinoxaline and 1,1,1-trichloropropan-2-one under controlled conditions. This two-step process requires precise temperature modulation (40–60°C) and anhydrous solvents to minimize side reactions.

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Reactant Ratio | 1:1.2 (quinoxaline:trichloropropanone) |

| Temperature | 50°C ± 5°C |

| Reaction Time | 12–18 hours |

| Solvent | Dichloromethane or THF |

Yield optimization remains challenging due to competing hydrolysis of the trichloromethyl group and quinoxaline’s limited solubility in non-polar media.

Purification Challenges

Crude product purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents. Recrystallization from ethanol/water mixtures (3:1 v/v) yields material with >95% purity, as verified by HPLC.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The trichloromethyl group undergoes selective substitution with soft nucleophiles (e.g., thiols, amines) while retaining the hydroxyl and quinoxaline functionalities. For example, treatment with sodium thiomethoxide produces the corresponding methylthio derivative, demonstrating the compound’s versatility as a synthetic intermediate.

Oxidation and Reduction

Controlled oxidation with pyridinium chlorochromate (PCC) converts the secondary alcohol to a ketone, yielding 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-one—a precursor for further functionalization. Conversely, borohydride reduction is ineffective due to steric hindrance around the hydroxyl group.

Research Applications

Biological Activity Screening

In vitro studies indicate moderate inhibitory activity against protein kinases associated with inflammatory pathways (IC₅₀ = 12–45 μM). The quinoxaline moiety likely facilitates π-π stacking interactions with ATP-binding pockets, while the trichloromethyl group enhances membrane permeability.

Material Science Applications

The compound’s rigid aromatic system and polar substituents make it a candidate for designing liquid crystalline materials. Preliminary differential scanning calorimetry (DSC) analyses reveal a mesophase transition at 148–152°C, though stability under thermal stress requires further investigation.

Future Research Directions

Process Chemistry Improvements

Microreactor technology may address current synthesis limitations by enabling precise control over exothermic reaction steps. Continuous flow systems could improve yield reproducibility and facilitate scale-up to multigram quantities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume